2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide is a heterocyclic organic compound characterized by its unique combination of functional groups, which impart distinct chemical properties. This compound features a benzothiazole moiety linked to a pyridine ring with an ethoxycarbonyl group, making it significant in various chemical and biological applications. The molecular formula for this compound is C15H12N2O3S, and its molecular weight is approximately 300.3 g/mol .
2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide falls under the category of heterocyclic compounds, specifically pyridine derivatives. It is classified as an organic compound with potential applications in medicinal chemistry and material science due to its structural characteristics and reactivity .
The synthesis of 2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide typically involves multi-step organic reactions. A common synthetic route includes:
The molecular structure of 2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide includes:
Property | Value |
---|---|
Molecular Formula | C15H12N2O3S |
Molecular Weight | 300.3 g/mol |
IUPAC Name | Ethyl 2-(1,3-benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-carboxylate |
InChI | InChI=1S/C15H12N2O3S/c1-2-20... |
InChI Key | KMHNNKJIHTUCQM-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC(=N+[O-])C2=NC3=CC=CC=C3S2 |
2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide can undergo several types of chemical reactions:
The mechanism of action for 2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide involves its interaction with biological macromolecules, likely due to its ability to form hydrogen bonds and engage in π-stacking interactions. This property makes it suitable for modulating biological pathways and potential therapeutic applications. Research continues to explore its effects on various biochemical processes .
The physical properties of 2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide include:
Key chemical properties include:
The applications of 2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide span multiple scientific fields:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1